

Physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-3-methoxyphenyl)methanol

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An In-Depth Technical Guide to the Physical and Chemical Properties of **(2-Amino-3-methoxyphenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing primary amino, hydroxyl, and methoxy groups on an aromatic scaffold, makes it a valuable intermediate in the development of novel pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safe handling protocols, designed to empower researchers in leveraging its synthetic utility.

Compound Identification and Molecular Structure

A clear and unambiguous identification of a chemical entity is the foundation of scientific rigor. This section details the key identifiers and structural representations for **(2-Amino-3-methoxyphenyl)methanol**.

Nomenclature and Registration

- IUPAC Name: **(2-amino-3-methoxyphenyl)methanol**[\[1\]](#)

- CAS Number: 205877-13-0[1]
- Synonyms: 2-amino-3-methoxybenzyl alcohol, (2-Amino-3-methoxy-phenyl)-methanol[1]

Molecular Formula and Weight

- Molecular Formula: $C_8H_{11}NO_2$ [1]
- Molecular Weight: 153.18 g/mol [1]
- Monoisotopic Mass: 153.078978594 Da[1]

Structural Representation

The structural formula of **(2-Amino-3-methoxyphenyl)methanol** is presented below, illustrating the spatial arrangement of its constituent atoms.

Caption: 2D Structure of **(2-Amino-3-methoxyphenyl)methanol**.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and non-reactive environments, influencing everything from solubility to bioavailability.

Tabulated Physical Properties

Property	Value	Source
Molecular Weight	153.18 g/mol	PubChem[1]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	55.5 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	119	PubChem[1]

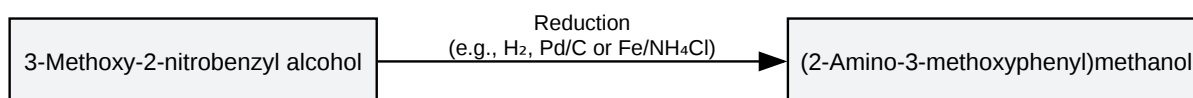
Note: Some physical properties such as melting and boiling points are not readily available in the cited literature.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of **(2-Amino-3-methoxyphenyl)methanol** are paramount for its application in research and development.

Synthetic Approach

A plausible and commonly employed synthetic route to **(2-Amino-3-methoxyphenyl)methanol** involves the reduction of the corresponding nitro-substituted precursor, 3-methoxy-2-nitrobenzyl alcohol. This transformation is typically achieved with high efficiency and selectivity.



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Caption: General synthetic scheme for **(2-Amino-3-methoxyphenyl)methanol**.

Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzyl alcohol

The following protocol is a representative example for the synthesis of aminobenzyl alcohols from their nitro precursors and should be adapted and optimized based on laboratory conditions.

- **Reaction Setup:** To a solution of 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
- **Reduction:** The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- **Workup:** Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **(2-Amino-3-methoxyphenyl)methanol** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectral Characterization

The identity and purity of synthesized **(2-Amino-3-methoxyphenyl)methanol** are confirmed through various spectroscopic techniques.

- **Mass Spectrometry (GC-MS):** The mass spectrum should exhibit a molecular ion peak (M^+) at $m/z = 153$, corresponding to the molecular weight of the compound.^[1] Key fragmentation patterns would involve the loss of the hydroxymethyl group and other characteristic fragments.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3400 cm^{-1}), N-H stretches of the primary amine (around 3300-3500 cm^{-1}), C-H stretches of the aromatic ring (around 3000-3100 cm^{-1}), and C-O stretches of the ether and alcohol (around 1000-1300 cm^{-1}).^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the CH_2OH group, the hydroxyl proton, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns would be consistent with the substituted aromatic ring.
 - ^{13}C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).

Reactivity and Potential Applications

The chemical reactivity of **(2-Amino-3-methoxyphenyl)methanol** is governed by its three functional groups, which can be selectively targeted in synthetic transformations.

Chemical Reactivity

- Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. This functionality is a key handle for introducing nitrogen-containing moieties.
- Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides. It also serves as a directing group in certain electrophilic aromatic substitution reactions.
- Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these groups are particularly susceptible to attack.

Applications in Drug Development and Organic Synthesis

(2-Amino-3-methoxyphenyl)methanol is a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. Its utility is particularly pronounced in:

- **Medicinal Chemistry:** As a scaffold for the synthesis of heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in many therapeutic agents. The amino and hydroxyl groups provide convenient points for diversification to explore structure-activity relationships.
- **Materials Science:** The functional groups can be used to incorporate this molecule into polymeric structures or to modify surfaces.

Safety and Handling

Proper handling of **(2-Amino-3-methoxyphenyl)methanol** is essential to ensure laboratory safety. The following information is based on available safety data sheets for this compound and structurally related chemicals.

Hazard Identification

While specific toxicity data for **(2-Amino-3-methoxyphenyl)methanol** is limited, it should be handled with care. Similar aromatic amines and benzyl alcohols may cause skin and eye irritation.^{[2][3]}

- GHS Hazard Statements (Inferred):
 - Harmful if swallowed.^[3]
 - Causes skin irritation.^[3]
 - Causes serious eye irritation.^[3]
 - May cause respiratory irritation.^[3]

Recommended Personal Protective Equipment (PPE)

- Eye and Face Protection: Safety glasses with side-shields or chemical goggles.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
- Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[\[2\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[2\]](#)
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[2\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[\[2\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[\[2\]](#)
- In all cases of exposure, seek medical attention.[\[2\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[2\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(2-Amino-3-methoxyphenyl)methanol is a chemical intermediate with significant synthetic potential. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in harnessing the capabilities of this versatile molecule.

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